6-fluoro-1-[(3-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
Description
6-fluoro-1-[(3-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative featuring a 1,4-dihydroquinolin-4-one core. Key structural attributes include:
- 1-[(3-fluorophenyl)methyl] group: Introduces lipophilicity and steric bulk at the N1 position.
- 3-[4-(propan-2-yl)benzenesulfonyl] moiety: A bulky sulfonyl group likely influencing solubility, receptor affinity, and resistance to enzymatic degradation.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO3S/c1-16(2)18-6-9-21(10-7-18)32(30,31)24-15-28(14-17-4-3-5-19(26)12-17)23-11-8-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLYYQJMIGKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-[(3-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-[(3-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Functionalized quinoline derivatives
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have synthesized various 6-fluoroquinoline derivatives that demonstrated effective antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Candida albicans . The presence of the fluorine atom is believed to enhance the lipophilicity and biological activity of these compounds.
-
Anticancer Potential
- Quinoline derivatives are known for their anticancer effects. The compound's ability to modulate protein kinase activity makes it a candidate for cancer therapy . In vitro studies have shown that certain quinoline derivatives can inhibit cancer cell proliferation, suggesting a mechanism through which this compound could act as a chemotherapeutic agent.
- Enzyme Inhibition
Case Study 1: Antimicrobial Screening
A series of 6-fluoroquinoline derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with sulfonyl groups showed enhanced efficacy due to their ability to interact with bacterial membranes .
Case Study 2: Cancer Cell Proliferation Inhibition
In a study focusing on cancer treatment, researchers evaluated the effects of 6-fluoroquinolone derivatives on various cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability in a dose-dependent manner, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 6-fluoro-1-[(3-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Key Structural Insights:
- Position 3 : The 4-isopropylbenzenesulfonyl group offers steric bulk and electron-donating effects, contrasting with 3-chloro () or 3,5-dimethyl () substituents.
- Position 7: Unlike analogues with diethylamino (), morpholino (), or piperidinyl () groups, the target compound lacks a substituent here, which may reduce off-target interactions.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
Receptor Binding and Selectivity
- ’s compound (7-diethylamino substituent) shows higher basicity, which could favor interactions with cationic binding sites absent in the target compound.
- ’s morpholino group introduces hydrogen-bonding capability, whereas the target compound’s unsubstituted position 7 may prioritize hydrophobic interactions.
Metabolic Stability
- The isopropyl group in the target compound likely slows oxidative metabolism compared to smaller substituents (e.g., methyl in ), as branched alkyl chains are less susceptible to CYP450-mediated oxidation .
Biological Activity
6-Fluoro-1-[(3-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinolinones, characterized by a fused benzene and pyridine ring system. The presence of fluorine atoms and a sulfonyl group enhances its lipophilicity and potential biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
Antimicrobial Activity
The compound has shown promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. In vitro assays reveal that it disrupts bacterial cell wall synthesis, leading to cell lysis. Additionally, it demonstrates antifungal properties against Candida species.
Anti-inflammatory Effects
In vivo studies suggest that the compound possesses anti-inflammatory properties. It reduces the levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in models of acute inflammation. This effect may be mediated through the inhibition of NF-kB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : Modulation of cyclin-dependent kinases (CDKs) resulting in G1/S phase arrest.
- Inflammatory Pathway Inhibition : Suppression of NF-kB signaling reduces inflammatory mediator production.
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 12 µM). Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment.
Case Study 2: Staphylococcus aureus Inhibition
In an antimicrobial assay, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). Time-kill studies indicated a rapid bactericidal effect within 2 hours.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
